6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide
Description
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide (molecular formula: C₁₂H₁₁BrN₂O; molecular weight: 279.14 g/mol; CAS: 2301066-91-9) is a brominated indole derivative functionalized with a cyclopropylamide group at the 4-position of the indole core . This compound is of significant interest in medicinal chemistry due to the inherent bioactivity of indole scaffolds, which are prevalent in pharmaceuticals targeting cancer, inflammation, and neurological disorders.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
6-bromo-N-cyclopropyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-7-5-10(12(16)15-8-1-2-8)9-3-4-14-11(9)6-7/h3-6,8,14H,1-2H2,(H,15,16) |
InChI Key |
CBEXRUGNBFINKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C3C=CNC3=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide typically involves the bromination of 1H-indole-4-carboxylic acid followed by the introduction of the cyclopropylamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The cyclopropylamide group can be introduced through an amide coupling reaction using cyclopropylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidized derivatives of the indole ring.
- Reduced forms of the carboxylic acid group.
- Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activities. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopentyl-Substituted Analogs
Replacement of the cyclopropylamide group with a cyclopentyl moiety, as in 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives , alters both steric and electronic properties. These analogs demonstrated potent anticancer (IC₅₀: 0.8–2.1 μM against MCF-7 and HeLa cells) and antiangiogenic activity (60–75% inhibition in chick chorioallantoic membrane assays) . However, the increased molecular weight (294.14 g/mol for cyclopentyl derivatives vs. 279.14 g/mol for the cyclopropylamide parent) may reduce bioavailability, highlighting a trade-off between activity and pharmacokinetics .
Chiral Amide Derivatives
Computational studies predicted that replacing the cyclopropylamide with chiral amides (e.g., 5-membered heterocyclic rings) would enhance potency. However, experimental evaluation of compounds 22–24 (e.g., NHCH₃ or NH₂ substituents) revealed poor activity, with IC₅₀ values >50 μM in enzymatic assays . This discrepancy underscores the critical role of the cyclopropyl group in maintaining conformational rigidity and target engagement, which flexible chiral amides disrupt .
Cyclopropylmethyl-Modified Derivatives
The derivative 6-bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid (C₁₃H₁₂BrNO₂; molecular weight: 294.14 g/mol) introduces a cyclopropylmethyl group instead of the cyclopropylamide. While structural data are available (CAS: 2279123-19-0), biological activity remains unreported, limiting direct comparisons .
Methoxy-Indole Derivatives
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde (C₁₀H₈BrNO₂; molecular weight: 254.08 g/mol) shares the bromoindole core but lacks the carboxylic acid-amide functionality. This compound’s biological profile is uncharacterized, though the methoxy group may enhance solubility compared to the parent compound .
Key Research Findings and Activity Profiles
Table 1: Comparative Analysis of Structural Analogs
Structural-Activity Relationship (SAR) Insights:
Biological Activity
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide can be characterized by its unique indole structure combined with a bromine atom and a cyclopropyl amide group. This configuration is crucial for its biological activity, influencing its binding affinity and interaction with target proteins.
Biological Activity Overview
The biological activity of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide has been evaluated through various studies focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide exhibits significant antibacterial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for this compound against common pathogens such as E. coli and Staphylococcus aureus are promising:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 25 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Antifungal Activity
The compound has also been evaluated for antifungal activity. Studies have shown it to inhibit the growth of various fungal strains, including Candida albicans. The specific mechanisms by which it exerts antifungal effects are still under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide has demonstrated potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Notably, in vitro studies have reported:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results highlight the compound's potential for further development in cancer therapy.
The biological activity of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is primarily attributed to its ability to bind to specific molecular targets:
- Protein Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular functions.
- Enzyme Inhibition : It has been suggested that the compound could act as an inhibitor of enzymes critical for bacterial and fungal survival.
Case Studies
Several case studies have documented the efficacy of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide in preclinical models:
- In Vivo Efficacy Against Bacterial Infections : A study demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to control groups.
- Anticancer Activity in Xenograft Models : Another investigation showed that treatment with the compound led to a marked reduction in tumor size in xenograft models implanted with human cancer cells.
Q & A
Q. Optimization Challenges :
- Regioselectivity : Ensuring bromination occurs exclusively at the 6-position (vs. other indole positions) requires controlled reaction conditions .
- Yield Improvement : Side reactions during amidation (e.g., cyclopropane ring opening) necessitate inert atmospheres and low temperatures.
How can X-ray crystallography and SHELX software resolve structural ambiguities in 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide derivatives?
Advanced Research Question
SHELX programs (e.g., SHELXL) are critical for refining crystal structures. Key steps include:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve bromine’s heavy atom effects.
- Twinned Data Handling : SHELXL’s twin refinement tools address pseudo-symmetry in crystals caused by bromine’s electron density .
- Validation : R-factor analysis and electron density maps verify bond lengths/angles, particularly for the cyclopropylamide moiety’s strain.
Example : A study on analogous 6-bromoindole derivatives used SHELXL to confirm steric hindrance between the cyclopropyl group and adjacent substituents .
What methodologies are used to evaluate the biological activity of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide, and how do researchers address contradictory results?
Advanced Research Question
Assay Types :
Q. Contradiction Resolution :
- Dose-Response Replication : Verify activity across multiple cell lines (e.g., HEK293 vs. CHO cells).
- Off-Target Analysis : Use siRNA knockdowns to confirm target specificity. emphasizes iterative data triangulation to distinguish artifacts from true activity .
How does the cyclopropylamide group influence the compound’s allosteric modulation properties compared to other amide derivatives?
Advanced Research Question
The cyclopropyl group’s rigid, non-planar structure enhances:
- Receptor Binding : Increased van der Waals interactions with hydrophobic pockets in mAChRs.
- Metabolic Stability : Reduced susceptibility to amidase hydrolysis vs. methylamide analogs.
Example : LY2033298, a cyclopropylamide derivative, showed 100-fold higher mAChR selectivity than dimethylamide counterparts due to steric constraints .
What analytical techniques are critical for purity assessment and structural confirmation?
Basic Research Question
- HPLC-MS : Quantifies purity (>98%) and detects bromine-related isotopic patterns (m/z 278.14 [M+H]+) .
- NMR : 1H/13C NMR confirms cyclopropyl CH2 groups (δ 0.5–1.2 ppm) and indole aromatic protons .
How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
- DFT Calculations : Optimize geometry for docking studies (e.g., Gaussian 16).
- Molecular Dynamics : Simulate binding stability with mAChRs, focusing on bromine’s halogen bonding .
What are the key structural analogs of this compound, and how do substitutions alter activity?
Q. Comparative Table :
How do environmental factors (e.g., solvent polarity) affect the compound’s stability during storage?
Basic Research Question
- Solvent Choice : Store in anhydrous DMSO or acetonitrile to prevent hydrolysis of the amide bond.
- Temperature : Long-term stability requires -20°C; cyclopropyl ring degradation occurs at >25°C .
What strategies resolve discrepancies in reported IC50 values across studies?
Q. Methodological Approach :
- Standardized Protocols : Use common cell lines (e.g., MCF-7 for cancer) and control compounds.
- Meta-Analysis : Pool data from PubChem and independent studies to identify outlier methodologies .
How is the compound utilized in structure-activity relationship (SAR) studies for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
